3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone
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Overview
Description
The compound “3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, attached to a propiophenone group, which is a type of ketone. The “4’-methoxy” indicates the presence of a methoxy group (-OCH3) on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the 1,3-dioxane ring and the propiophenone group. The 1,3-dioxane ring is a six-membered ring with two oxygen atoms, which could potentially create some interesting 3D conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Organic Chemistry - Synthesis of Dioxanones and Their Claisen-Schmidt Reactions
Summary of the Application
This research involves the first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions . These compounds are simple precursors for accessing carbohydrate structures .
Methods of Application or Experimental Procedures
Three different derivatives of 2 were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones 3 within short time periods .
Results or Outcomes
The method developed for in situ generation of 1,3-dioxan-5-one derivatives resulted in high yields of the respective bischalcones 3 . This method provides a more efficient and direct approach to synthesizing these compounds, which are important for accessing carbohydrate structures .
Organic Chemistry - Synthesis of Aniline Derivatives
Summary of the Application
This research involves the synthesis of “3-(1,3-Dioxan-2-yl)aniline”, a unique chemical compound used in various organic chemistry applications . These compounds are often used as building blocks in the synthesis of more complex molecules .
Methods of Application or Experimental Procedures
The specific methods of synthesis for “3-(1,3-Dioxan-2-yl)aniline” are not provided in the source . However, aniline derivatives are typically synthesized through various organic reactions, including nucleophilic substitution, reduction, and coupling reactions .
Results or Outcomes
The specific results or outcomes for the synthesis of “3-(1,3-Dioxan-2-yl)aniline” are not provided in the source . However, aniline derivatives are often used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers .
Future Directions
properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMILWOCUWVGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560179 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
CAS RN |
121789-38-6 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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